6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one
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Overview
Description
6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a bromine atom, an isobutyl group, and a benzo[d]oxazol-2(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one typically involves the selective bromination of benzo[d]oxazol-2(3H)-one derivatives. One environmentally friendly method involves using a urea-hydrogen peroxide complex and hydrobromic acid. This method allows for high yields (75%-93%) and precise control over the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of cost-effective and readily available reagents, such as hydrobromic acid, is crucial for maintaining economic viability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazol-2(3H)-one derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of organic dyes and materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]oxazol-2(3H)-thione: Similar in structure but contains a thione group instead of an isobutyl group.
3-Isobutylbenzo[d]oxazol-2(3H)-one: Lacks the bromine atom, affecting its reactivity and applications.
6-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both a bromine atom and an isobutyl group, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective interactions with biological targets or specific chemical reactivity.
Properties
IUPAC Name |
6-bromo-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(2)6-13-9-4-3-8(12)5-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJIQFHJUWJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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